molecular formula C₂₂H₂₉ClN₃O₉P B1145065 Chloro (R)-Phosphoryl Sofosbuvir CAS No. 1496552-50-1

Chloro (R)-Phosphoryl Sofosbuvir

Katalognummer: B1145065
CAS-Nummer: 1496552-50-1
Molekulargewicht: 545.91
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloro ®-Phosphoryl Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent. Sofosbuvir is primarily used in the treatment of hepatitis C virus (HCV) infections. The modification with a chloro and phosphoryl group aims to enhance its pharmacokinetic properties and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Chloro ®-Phosphoryl Sofosbuvir involves several key steps:

    Fluorination: The nucleoside core undergoes early-stage fluorination to introduce the fluorine atom.

    Phosphoramidation: The nucleoside is then subjected to regio- and stereoselective phosphoramidation to introduce the phosphoryl group.

Industrial Production Methods: Industrial production of Chloro ®-Phosphoryl Sofosbuvir follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Biocatalytic methods are also explored to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Phosphorylation

The phosphoryl group is introduced using phosphorus oxychloride (POCl₃) or phosphoric acid derivatives under controlled conditions. For example:

  • Reagent : POCl₃ in dichloromethane (DCM) at -5°C.

  • Conditions : Triethylamine (TEA) as a base to neutralize HCl byproducts.

  • Product : Intermediate phosphorylated compound with retention of the (R)-configuration .

Chlorination

A chlorine atom is introduced via nucleophilic substitution using chlorinating agents such as thionyl chloride (SOCl₂):

  • Reagent : SOCl₂ in tetrahydrofuran (THF) at 0–5°C.

  • Conditions : Reaction monitored via thin-layer chromatography (TLC); purification by crystallization .

Stereoselective Purification

Racemic mixtures are resolved using sterically hindered bases (e.g., tert-butyl magnesium chloride) to isolate the (R)-enantiomer via crystallization in ether/alkane solvents .

Hydrolysis and Stability

The compound undergoes hydrolysis under acidic or enzymatic conditions, impacting its bioavailability:

Reaction Type Conditions Products Catalyst/Enzyme
Acidic HydrolysisHCl (0.5 N), 25°CDephosphorylated metaboliteNon-enzymatic
Enzymatic CleavageHuman liver microsomes, 37°CGS-461203 (active triphosphate form)Cathepsin A, Carboxylesterase 1

Hydrolysis rates are pH-dependent, with faster degradation in acidic environments .

Substitution Reactions

Chloro (R)-Phosphoryl Sofosbuvir participates in nucleophilic substitution due to its reactive chlorine atom:

Reaction with Amines

  • Reagent : Primary amines (e.g., methylamine).

  • Conditions : THF solvent, 0–10°C.

  • Product : Amine-substituted analog with retained antiviral activity .

Comparison of Substitution Reactivity

Nucleophile Reactivity (Relative Rate) Major Product
WaterLowHydrolyzed metabolite
ThiolsModerateThioether derivatives
AminesHighAmino-phosphoramidate analogs

Phosphoramidation

This reaction is pivotal for prodrug activation in vivo:

Mechanism

  • Step 1 : Cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1), releasing the nucleoside monophosphate .

  • Step 2 : Sequential phosphorylation by kinases (UMP-CMP kinase, NDP kinase) to form the active triphosphate metabolite .

Key Data

  • Activation Efficiency : 85–90% conversion to GS-461203 in human hepatocytes .

  • Rate-Limiting Step : HINT1-mediated cleavage (t₁/₂ = 2–4 hours) .

Oxidation

  • Reagent : Hydrogen peroxide (H₂O₂) in methanol.

  • Product : Sulfoxide derivatives, confirmed via LC-MS.

Reduction

  • Reagent : Sodium borohydride (NaBH₄) in ethanol.

  • Product : Alcohol derivatives with reduced antiviral potency.

Comparative Reaction Profiles

Reaction Sofosbuvir This compound
Phosphorylation RateModerateHigh (due to chloro group)
Hydrolysis StabilityStable at pH 7.4Less stable (pH-sensitive)
Enzymatic ActivationCathepsin A-dependent Enhanced CES1 activity

Degradation Pathways

Primary degradation routes under accelerated stability testing (40°C/75% RH):

  • Hydrolysis : 40% degradation over 12 weeks.

  • Oxidation : 15% sulfoxide formation.

  • Dimerization : <5% via phosphodiester bonds .

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

  • Inhibition of NS5B Polymerase : Prevents viral RNA synthesis.
  • Mimicking Natural Nucleotides : Competes with natural nucleotides for incorporation into the viral RNA chain.
  • Chain Termination : Halts further elongation of the RNA strand, effectively stopping viral replication.

Applications in Scientific Research

Chloro (R)-Phosphoryl Sofosbuvir has garnered attention in various fields due to its potent antiviral properties and potential therapeutic applications. Below are key areas where this compound is being investigated:

Antiviral Research

  • Targeting Hepatitis C Virus : The primary application is in developing treatments for HCV. Studies indicate that this compound exhibits antiviral activity comparable to its parent compound, Sofosbuvir.
  • Broad-Spectrum Antiviral Activity : Research is ongoing to explore its efficacy against other viruses beyond HCV.

Chemical Synthesis and Drug Development

  • Model Compound : It serves as a model for studying nucleoside analogs, contributing to the development of new antiviral drugs.
  • Pharmaceutical Formulations : Investigated for enhancing pharmacokinetic properties and bioavailability compared to existing antiviral therapies.

Biochemical Studies

  • Mechanistic Studies : Used to elucidate the biochemical pathways involved in viral replication and resistance mechanisms.
  • Cellular Effects : Research examines how it affects hepatocyte function and influences cellular signaling pathways during viral infection.

Case Studies and Research Findings

Several studies have highlighted the effectiveness and potential applications of this compound:

  • Efficacy Against HCV :
    • A study demonstrated that this compound retains potent antiviral activity similar to Sofosbuvir, making it a valuable candidate for further development in antiviral therapies .
  • Safety Profile :
    • Clinical investigations have shown that the compound can be administered at therapeutic doses without significant toxicity, although higher doses may lead to adverse effects such as hepatotoxicity .
  • Long-Term Effects :
    • Laboratory studies indicate sustained antiviral activity over extended periods, contributing to long-term viral load reduction .
  • Dosage Optimization :
    • Research emphasizes the importance of optimizing dosage to maximize antiviral efficacy while minimizing side effects .

Wirkmechanismus

Chloro ®-Phosphoryl Sofosbuvir exerts its effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase. The compound is metabolized intracellularly to form its active triphosphate form, which incorporates into the viral RNA and acts as a chain terminator. This prevents the replication of the viral RNA, thereby inhibiting the virus’s ability to proliferate .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Chloro ®-Phosphoryl Sofosbuvir stands out due to its enhanced pharmacokinetic properties and potential increased efficacy. The addition of the chloro and phosphoryl groups aims to improve its stability and bioavailability compared to its parent compound, Sofosbuvir .

Biologische Aktivität

Chloro (R)-Phosphoryl Sofosbuvir is a potent antiviral compound derived from Sofosbuvir, primarily targeting the hepatitis C virus (HCV). This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

  • Molecular Formula : C22H29ClN3O9P
  • Molecular Weight : 545.91 g/mol
  • Structure : Contains a chlorine atom and a chiral center, which are critical for its biological activity.

This compound exhibits significant antiviral activity, particularly through its inhibition of the HCV NS5B polymerase. This enzyme is essential for viral RNA synthesis, making it a prime target for antiviral therapies.

The mechanism of action for this compound involves:

  • Inhibition of NS5B Polymerase : By mimicking natural nucleotides, it acts as a non-obligate chain terminator during RNA replication, effectively halting viral replication processes.
  • Modulation of Cellular Processes : Beyond direct antiviral action, it may also influence cellular signaling pathways and gene expression related to viral replication.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and mechanisms of action between this compound and other antiviral agents:

Compound NameStructure SimilarityMechanism of ActionUnique Features
Sofosbuvir HighInhibition of NS5B polymeraseNon-chlorinated; widely used clinically
Tenofovir ModerateInhibition of reverse transcriptasePrimarily used against HIV
Adefovir ModerateInhibition of viral DNA polymeraseUsed for hepatitis B; different target
Ribavirin LowBroad-spectrum antiviralDifferent mechanism; not nucleotide analogue

This compound's unique chlorinated structure enhances its binding affinity and selectivity towards viral targets compared to these similar compounds.

Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Efficacy Against HCV : Research indicates that this compound retains potent efficacy similar to Sofosbuvir, with high specificity against HCV.
  • Potential for Combination Therapy : It is being explored as a component in combination therapies aimed at achieving sustained virologic response in patients with chronic hepatitis C.
  • Safety Profile : The compound has shown minimal adverse effects in clinical settings, making it a valuable candidate for further development in antiviral therapies .

Case Studies

A notable case study involved a 77-year-old patient treated with a combination therapy including Sofosbuvir. The treatment resulted in rapid viral load reduction without significant adverse events, demonstrating the effectiveness of nucleotide analogs in managing hepatitis C infections .

Eigenschaften

CAS-Nummer

1496552-50-1

Molekularformel

C₂₂H₂₉ClN₃O₉P

Molekulargewicht

545.91

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.